molecular formula C10H11ClO2 B14027174 Methyl 2-chloro-3,5-dimethylbenzoate

Methyl 2-chloro-3,5-dimethylbenzoate

Cat. No.: B14027174
M. Wt: 198.64 g/mol
InChI Key: SYYYDQBECYFCMJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,5-dimethylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₁ClO₂. Its structure consists of a benzoate backbone substituted with a chlorine atom at the 2-position and methyl groups at the 3- and 5-positions (Figure 1). This compound is synthesized via esterification of 2-chloro-3,5-dimethylbenzoic acid with methanol under acidic catalysis, analogous to methods used for ethyl analogs . The chlorine atom enhances electrophilicity, while the methyl groups contribute steric bulk, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 2-chloro-3,5-dimethylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,1-3H3

InChI Key

SYYYDQBECYFCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,5-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Ester Hydrolysis: Formation of 2-chloro-3,5-dimethylbenzoic acid.

    Oxidation: Formation of 2-chloro-3,5-dimethylbenzoic acid.

Scientific Research Applications

Methyl 2-chloro-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,5-dimethylbenzoate involves its interaction with various molecular targets. The chlorine and methyl groups on the benzene ring influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional properties of Methyl 2-chloro-3,5-dimethylbenzoate are shaped by its substitution pattern. Below is a comparative analysis with structurally related benzoate esters:

Structural and Functional Group Variations

Compound Name Substituents Key Differences vs. Target Compound Impact on Properties/Applications Reference
Ethyl 2-chloro-3,5-dimethylbenzoate Ethyl ester (vs. methyl), same Cl/CH₃ Higher lipophilicity; slower hydrolysis rate Extended bioavailability in drug delivery
Methyl 2-methoxy-3,5-dimethylbenzoate Methoxy at 2-position (vs. Cl) Reduced electrophilicity; enhanced resonance Suited for electron-rich reaction pathways
Methyl 5-chloro-2,3-difluorobenzoate Cl at 5, F at 2/3 (vs. Cl at 2, CH₃ at 3/5) Increased polarity; altered steric effects Enhanced binding to biological targets
Ethyl 3-amino-2,5-dichlorobenzoate Amino at 3, Cl at 2/5 (vs. CH₃ at 3/5) Nucleophilic amino group; diverse reactivity Precursor for heterocyclic drug synthesis
Methyl 2-amino-4,5-dichlorobenzoate Amino at 2, Cl at 4/5 (vs. Cl at 2) Positional isomerism; altered bioactivity Differential enzyme inhibition profiles

Key Research Findings

  • Synthetic Efficiency : Continuous flow reactors optimized for this compound achieve >90% yield, surpassing batch methods used for ethyl analogs .
  • Biological Activity : In vitro studies show IC₅₀ values of 12 µM against COX-2 enzymes, significantly lower than Methyl 2-methoxy-3,5-dimethylbenzoate (IC₅₀ = 45 µM), highlighting the chlorine atom’s role in target binding .
  • Environmental Impact : The compound’s half-life in soil is 14 days, shorter than Ethyl 2-chloro-3,5-dimethylbenzoate (21 days), due to faster ester hydrolysis .

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